molecular formula C20H24ClN3O3S B3930147 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide

Cat. No. B3930147
M. Wt: 421.9 g/mol
InChI Key: UVAGKERVSFRILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide, also known as BZP-CTS, is a chemical compound that has been widely studied in scientific research. It is a sulfonamide derivative of benzylpiperazine, which is a psychoactive drug. However, BZP-CTS is not used as a drug and has no known therapeutic applications. Instead, it is used in research to understand its mechanism of action and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide involves its binding to the 5-HT2A receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation. This compound has also been shown to have effects on the cardiovascular system, including increasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the function of this receptor in the brain. However, one limitation is its potential toxicity, as it has been shown to have adverse effects on the cardiovascular system and may be harmful in high doses.

Future Directions

There are several future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders. Another area of research is its effects on other serotonin receptor subtypes and their potential therapeutic applications. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is its use as a tool to study the function of serotonin receptors in the brain. This compound has been shown to be a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-28(26,27)24(19-9-5-8-18(21)14-19)16-20(25)23-12-10-22(11-13-23)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAGKERVSFRILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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